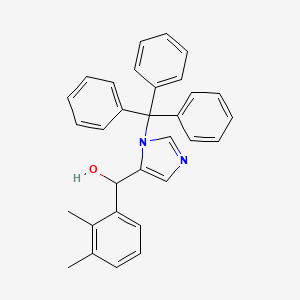
2-甲基-4-硝基苯胺-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-nitroaniline-d3 is a deuterated form of 2-Methyl-4-nitroaniline, a compound widely used in various scientific research and industrial applications. The deuterated form, 2-Methyl-4-nitroaniline-d3, is particularly valuable in studies involving metabolic pathways and drug metabolism due to its stable isotope labeling.
科学研究应用
2-Methyl-4-nitroaniline-d3 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a tracer molecule in studies of reaction mechanisms and metabolic pathways.
Biology: Used in labeling experiments to track the incorporation and metabolism of compounds in biological systems.
Medicine: Plays a role in drug metabolism studies to understand the pharmacokinetics and dynamics of deuterated drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-4-nitroaniline-d3 typically involves the nitration of 2-Methylaniline followed by deuteration. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the para position relative to the amino group. The deuteration is achieved by replacing the hydrogen atoms with deuterium using deuterated reagents under specific conditions .
Industrial Production Methods: Industrial production of 2-Methyl-4-nitroaniline-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is essential to obtain the desired product with minimal impurities .
化学反应分析
Types of Reactions: 2-Methyl-4-nitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as iron and hydrochloric acid.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation, to form derivatives with different functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: 2-Methyl-4-phenylenediamine.
Substitution: Various acylated or alkylated derivatives.
Oxidation: 2-Methyl-4-nitrobenzoic acid.
作用机制
The mechanism of action of 2-Methyl-4-nitroaniline-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in metabolic pathways, altering their activity due to the presence of deuterium.
Pathways Involved: It can influence oxidative and reductive pathways, affecting the overall metabolic profile of the system under study.
相似化合物的比较
Comparison: 2-Methyl-4-nitroaniline-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies, unlike its non-deuterated counterparts.
属性
CAS 编号 |
1246815-44-0 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
155.171 |
IUPAC 名称 |
4-nitro-2-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3 |
InChI 键 |
XTTIQGSLJBWVIV-FIBGUPNXSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N |
同义词 |
2-Methyl-4-nitro-benzenamine-d3; 4-Nitro-o-toluidine-d3; 1-Amino-2-methyl-4-nitrobenzene-d3; 2-Amino-1-methyl-5-nitrobenzene-d3; 2-Amino-5-nitrotoluene-d3; 2-Methyl-4-nitrobenzenamine-d3; 2-Methyl-4-nitrophenylamine-d3; Fast Red RL Base-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)
![2-hydroxyethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate](/img/structure/B565582.png)
![4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B565583.png)
![ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B565584.png)
![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)
![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)
![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3](/img/structure/B565595.png)
